molecular formula C10H12O B074884 2-Propen-1-ol, 2-methyl-3-phenyl- CAS No. 1504-55-8

2-Propen-1-ol, 2-methyl-3-phenyl-

Cat. No. B074884
CAS RN: 1504-55-8
M. Wt: 148.2 g/mol
InChI Key: LLNAMUJRIZIXHF-VQHVLOKHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-Propen-1-ol, 2-methyl-3-phenyl-" often involves Claisen-Schmidt condensation reactions, which are base-catalyzed reactions between aldehydes and ketones. This process typically yields chalcone derivatives, which are closely related to the chemical (Espinoza-Hicks et al., 2012).

Molecular Structure Analysis

The molecular structure and spectroscopic properties can be effectively analyzed using techniques like X-ray crystallography and NMR spectroscopy. For instance, the molecular structure of methyl 2-hydroxyimino-3-phenyl-propionate, a related compound, has been elucidated through X-ray crystal structure analysis (Xiao-liu Li et al., 2009).

Scientific Research Applications

  • Chemical Synthesis
    • Application Summary : “2-Propen-1-ol, 2-methyl-3-phenyl-” is used in the preparation of 5-methyl-4-phenyl-5-hexen-2-one .
    • Results or Outcomes : The outcome of this application is the production of 5-methyl-4-phenyl-5-hexen-2-one . Quantitative data or statistical analyses are not provided in the source.
  • Food, Drug, Pesticide or Biocidal Product Use
    • Application Summary : “2-Propen-1-ol, 2-methyl-3-phenyl-” may be used in the production of food, drugs, pesticides, or biocidal products .
    • Results or Outcomes : The outcome of this application is the production of food, drugs, pesticides, or biocidal products . Quantitative data or statistical analyses are not provided in the source.
  • Chemical Structure Analysis
    • Application Summary : “2-Propen-1-ol, 2-methyl-3-phenyl-” is often used in chemical structure analysis .
    • Results or Outcomes : The outcome of this application is the determination of the chemical structure of "2-Propen-1-ol, 2-methyl-3-phenyl-" . Quantitative data or statistical analyses are not provided in the source.

Safety And Hazards

“2-Propen-1-ol, 2-methyl-3-phenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAMUJRIZIXHF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-2-propen-1-ol

CAS RN

1504-55-8
Record name alpha-Methylcinnamic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 2-methyl-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-methylcinnamyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPHA-METHYLCINNAMIC ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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